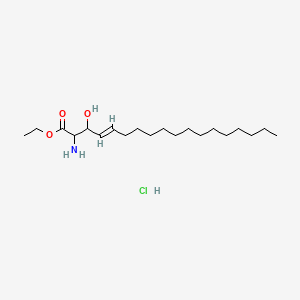
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to an octadecenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride typically involves the esterification of octadecenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to a series of reactions to introduce the amino and hydroxyl groups. One common method involves the use of reagents like ammonia and hydrogen peroxide under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sequential functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the octadecenoic acid backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Saturated octadecanoic acid derivatives
Substitution: Alkylated amino derivatives
Scientific Research Applications
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also integrate into lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrochloride
- Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrobromide
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrobromide
Uniqueness
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C20H40ClNO3 |
|---|---|
Molecular Weight |
378.0 g/mol |
IUPAC Name |
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+; |
InChI Key |
MLZIFGYKDWQAAK-CMBBICFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)





![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)


![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

